molecular formula C8H8FNO2 B3040056 2-Amino-6-fluoro-4-methylbenzoic acid CAS No. 1522641-69-5

2-Amino-6-fluoro-4-methylbenzoic acid

Cat. No.: B3040056
CAS No.: 1522641-69-5
M. Wt: 169.15
InChI Key: TUEUHMLXPFOPSV-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the sixth position, and a methyl group at the fourth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the reduction of 6-fluoro-2-nitrobenzoic acid. The process typically involves the use of molybdenum dioxide and activated carbon as catalysts, with hydrazine hydrate as the reducing agent in an ethanol solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes similar to the laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as acyl chlorides and anhydrides in the presence of base catalysts.

    Condensation: Acyl chlorides and catalysts like N,N-dimethylamino-4-pyridine in solvents like dichloromethane.

Major Products:

    Amides: Formed through condensation reactions with acyl chlorides.

    Esters: Formed through esterification reactions with alcohols.

Scientific Research Applications

2-Amino-6-fluoro-4-methylbenzoic acid is utilized in various scientific research applications:

Comparison with Similar Compounds

    2-Amino-6-fluorobenzoic acid: Lacks the methyl group at the fourth position.

    2-Amino-4-fluorobenzoic acid: The fluorine atom is at the fourth position instead of the sixth.

    2-Amino-5-fluorobenzoic acid: The fluorine atom is at the fifth position.

Uniqueness: 2-Amino-6-fluoro-4-methylbenzoic acid is unique due to the specific positioning of the amino, fluoro, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2-amino-6-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEUHMLXPFOPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522641-69-5
Record name 2-amino-6-fluoro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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